

Spectroscopic Profile of 4-Methyl-3-nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-nitrophenylboronic acid

Cat. No.: B1303779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-3-nitrophenylboronic acid**, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.^[1] This document details available and predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides standardized experimental protocols for data acquisition.

Core Data Presentation

The following tables summarize the available and predicted spectroscopic data for **4-Methyl-3-nitrophenylboronic acid** (CAS RN: 80500-27-2).^{[2][3]}

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BNO ₄	[2][3][4]
Molecular Weight	180.95 g/mol	[2]
Appearance	Pale yellow to reddish yellow powder	[1]
Melting Point	265-270 °C	[1][2]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally similar compounds, such as 4-methylphenylboronic acid and 3-nitrophenylboronic acid.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 (s, br)	Singlet, broad	2H	B(OH) ₂
~8.15	Singlet	1H	Ar-H (H-2)
~7.85	Doublet	1H	Ar-H (H-6)
~7.45	Doublet	1H	Ar-H (H-5)
~2.55	Singlet	3H	CH ₃

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Note: The following data are predicted based on established chemical shift correlations and data from related aromatic boronic acids.

Chemical Shift (δ) ppm	Assignment
~150	Ar-C-NO ₂
~140	Ar-C-CH ₃
~135	Ar-C-H (C-6)
~130 (broad)	Ar-C-B(OH) ₂
~125	Ar-C-H (C-2)
~120	Ar-C-H (C-5)
~20	CH ₃

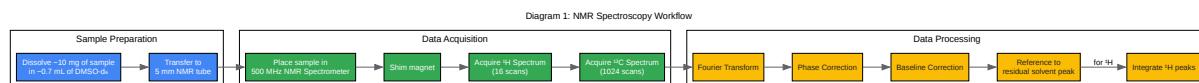
IR Spectral Data

An experimental FT-IR spectrum is available for **4-Methyl-3-nitrophenylboronic acid**.^[4] The characteristic absorption bands are assigned below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid dimer)
~3100	Medium	Aromatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1530, ~1350	Strong	Asymmetric & Symmetric N-O stretch (nitro group)
~1380	Medium	B-O stretch
~1090	Medium	B-C stretch
~830	Medium	C-H out-of-plane bend

Mass Spectrometry Data

Note: The following fragmentation patterns are predicted for an electron ionization (EI) mass spectrum.


m/z	Interpretation
181	[M] ⁺ (Molecular ion)
163	[M - H ₂ O] ⁺
135	[M - NO ₂] ⁺
117	[M - NO ₂ - H ₂ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized workflow for NMR analysis is depicted below.

[Click to download full resolution via product page](#)

Diagram 1: NMR Spectroscopy Workflow

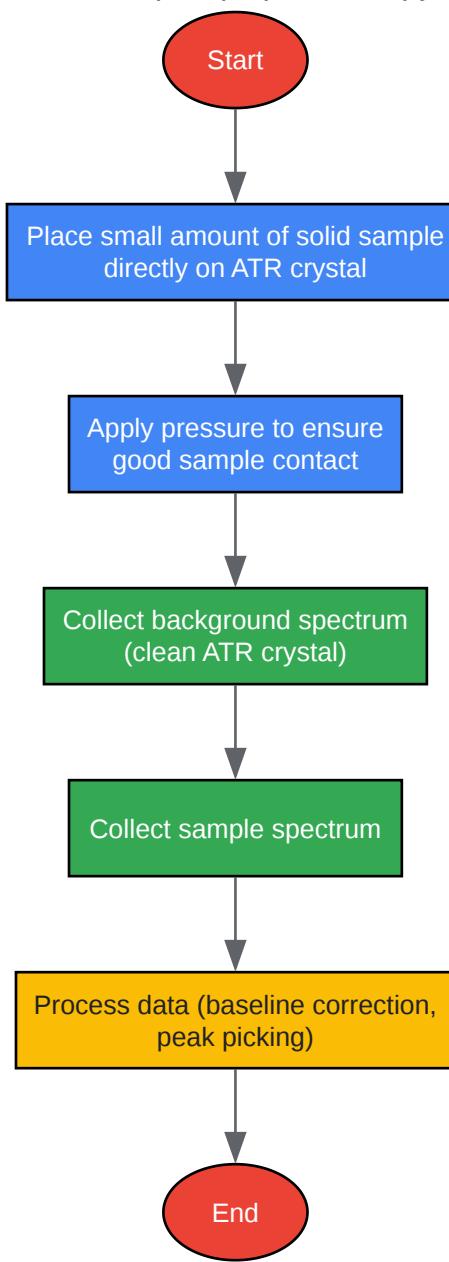
- Sample Preparation: Approximately 10-15 mg of **4-Methyl-3-nitrophenylboronic acid** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 500 MHz NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Referencing: The residual DMSO peak (δ ~2.50 ppm) is used as the internal standard.
- ¹³C NMR Acquisition:
 - Instrument: 125 MHz NMR spectrometer.
 - Pulse Program: Proton-decoupled pulse program.

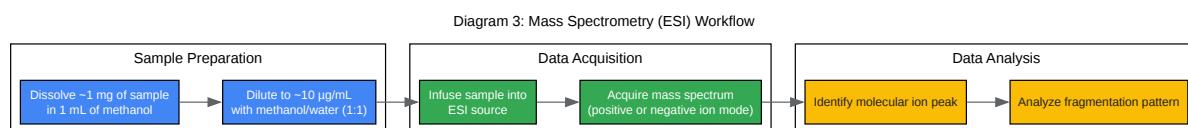
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 5 seconds.
- Spectral Width: -10 to 220 ppm.
- Referencing: The DMSO-d₆ solvent peak (δ ~39.52 ppm) is used as the internal standard.

Infrared (IR) Spectroscopy

The following protocol outlines the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Diagram 2: FT-IR (ATR) Spectroscopy Workflow


[Click to download full resolution via product page](#)


Diagram 2: FT-IR (ATR) Spectroscopy Workflow

- Sample Preparation: A small amount of solid **4-Methyl-3-nitrophenylboronic acid** is placed directly onto the diamond crystal of an ATR accessory.
- IR Spectrum Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
- Mode: Transmittance or Absorbance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.

Mass Spectrometry (MS)

The following protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI).

[Click to download full resolution via product page](#)

Diagram 3: Mass Spectrometry (ESI) Workflow

- Sample Preparation: A stock solution of **4-Methyl-3-nitrophenylboronic acid** is prepared by dissolving approximately 1 mg in 1 mL of methanol. This solution is then further diluted to a final concentration of about 10 $\mu\text{g}/\text{mL}$ with a 1:1 mixture of methanol and water.
- Mass Spectrum Acquisition:
 - Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

- Ionization Mode: Positive and/or negative ion mode.
- Infusion: The sample solution is infused directly into the mass spectrometer.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

This guide provides a foundational set of spectroscopic data and protocols for **4-Methyl-3-nitrophenylboronic acid**, intended to support its application in research and development. For definitive structural confirmation, it is recommended to acquire experimental data under the described conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-3-nitrophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303779#spectroscopic-data-nmr-ir-ms-of-4-methyl-3-nitrophenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com